5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H27BrClN3OSi and its molecular weight is 444.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives:
- Hinshaw et al. (1969) discussed the synthesis of certain 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines, which are related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics. This study included the treatment of a 4-chloro derivative with N-bromoacetamide to furnish a 5-bromo derivative, indicating the utility of these compounds in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives with potential biochemical significance (Hinshaw et al., 1969).
Cu-Catalyzed Synthesis Approach:
- Wang et al. (2017) reported a green and simple Cu-catalyzed method for efficiently synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine. This method provides an environmentally friendly and economical approach to produce a variety of pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).
Antiproliferative and Antiviral Properties:
- Swayze et al. (1992) explored the synthesis and biological evaluation of certain acyclic 6-Substituted Pyrrolo[2,3-D]-pyrimidine Nucleoside Analogs. These compounds are related to nucleoside antibiotics like toyocamycin and sangivamycin and were tested for antiproliferative and antiviral activities (Swayze et al., 1992).
Chemistry of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives:
- Rahimizadeh et al. (2007) discussed the synthesis of derivatives from a compound similar to 5-bromo-2,4-dichloro-6-methylpyrimidine. This study contributes to the understanding of the synthesis pathways and potential applications of similar pyrimidine derivatives (Rahimizadeh et al., 2007).
Crystal Structures of Derivatives:
- Asaftei et al. (2009) synthesized and analyzed the crystal structures of 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine. This research adds valuable insights into the structural aspects of such derivatives (Asaftei et al., 2009).
properties
IUPAC Name |
[4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrClN3OSi/c1-18(2,3)25(4,5)24-13-8-6-12(7-9-13)23-11-15(19)14-10-21-17(20)22-16(14)23/h10-13H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDMXXINHBHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrClN3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110462 | |
Record name | 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1392804-15-7 | |
Record name | 5-Bromo-2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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